molecular formula C19H33ClO6P2S B135070 [(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester CAS No. 89987-31-5

[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester

Cat. No. B135070
CAS RN: 89987-31-5
M. Wt: 486.9 g/mol
InChI Key: UHDQXYNMXUABLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Chlorophenyl)thiomethylene]biphosphonic acid is a bisphosphonate compound that has been studied for its potential applications in various fields, including medicine and materials science. Bisphosphonates are known for their strong affinity to calcium ions, which makes them useful in treating bone-related diseases. The specific compound with a (4-chlorophenyl)thiomethylene group has been the subject of research due to its unique properties and potential applications .

Synthesis Analysis

The synthesis of phenyl substituted bisphosphonates, including derivatives of (4-chlorophenyl)thiomethylene bisphosphonic acid, has been explored in the literature. These compounds are synthesized through various chemical reactions, often involving the use of esterification processes to improve their solubility and reactivity. The synthesis process is crucial as it affects the purity, yield, and properties of the final product .

Molecular Structure Analysis

The molecular structure of bisphosphonates is characterized by two phosphonate groups attached to a carbon atom, which is also connected to a phenyl ring in the case of (4-chlorophenyl)thiomethylene bisphosphonic acid. The presence of the chlorophenyl group influences the electronic distribution and the overall molecular geometry, which in turn affects the compound's reactivity and interaction with metal ions. X-ray diffraction and NMR spectroscopy are commonly used techniques for analyzing the molecular structure of such compounds .

Chemical Reactions Analysis

Bisphosphonates, including (4-chlorophenyl)thiomethylene bisphosphonic acid, participate in various chemical reactions. They can form complexes with metal ions, which is a property exploited in both medical and material science applications. The reactivity of these compounds can be further modified by substituting different functional groups or by forming esters, as seen in the synthesis of phenyl and alkyl ester derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-chlorophenyl)thiomethylene bisphosphonic acid are influenced by its molecular structure. The compound's solubility, stability, and reactivity are key properties that are studied to understand its behavior in biological systems and in material applications. High-performance liquid chromatography (HPLC) is a technique that has been used to analyze the compound in biological fluids, which is essential for pharmacokinetic studies . The thermal behavior of the compound and its derivatives is also of interest, as it informs about its stability under different conditions .

Scientific Research Applications

Polymer Degradation

Alkyl esters of H-phosphonic and phosphoric acids, similar in structure to the compound , have been identified as effective agents for degrading various polymers. These compounds facilitate the breakdown of polyurethanes, polycarbonates, and polyamides, leading to products with potential applications in recycling and waste management. The interest in these degradation products lies in their incorporation of fire retardant properties, which can be reapplied in the manufacturing of materials with enhanced safety features (Mitova et al., 2013).

Flame Retardancy

Research on flame retardancy has highlighted the effectiveness of phosphorus-based compounds, including those structurally related to "[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester," in enhancing the fire resistance of various materials. These compounds are particularly valuable in the development of flame-retardant polymeric materials for use in electronics, construction, and textiles, offering halogen-free solutions to meet stringent safety regulations (Weil & Levchik, 2004).

Environmental Remediation

Phosphonic acids and their derivatives play a significant role in environmental remediation efforts, particularly in the degradation and detoxification of pollutants. These compounds have been utilized in the breakdown of chemical warfare agents, showcasing their potential in decontaminating hazardous materials and mitigating environmental threats. Their ability to degrade persistent organic pollutants underscores the versatility and importance of these chemicals in environmental science and safety (Munro et al., 1999).

properties

IUPAC Name

1-[bis[di(propan-2-yloxy)phosphoryl]methylsulfanyl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33ClO6P2S/c1-13(2)23-27(21,24-14(3)4)19(29-18-11-9-17(20)10-12-18)28(22,25-15(5)6)26-16(7)8/h9-16,19H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDQXYNMXUABLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)SC1=CC=C(C=C1)Cl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClO6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535981
Record name Tetrapropan-2-yl {[(4-chlorophenyl)sulfanyl]methylene}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester

CAS RN

89987-31-5
Record name Phosphonic acid, [[(4-chlorophenyl)thio]methylene]bis-, tetrakis(1-methylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89987-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrapropan-2-yl {[(4-chlorophenyl)sulfanyl]methylene}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, [[(4-chlorophenyl)thio]methylene]bis-, tetrakis(1-methylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.